molecular formula C21H14FNO3 B2682816 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 637323-31-0

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2682816
CAS No.: 637323-31-0
M. Wt: 347.345
InChI Key: CTTVYUYDWXOFLX-UHFFFAOYSA-N
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Description

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-fluorobenzonitrile with 4-methylphenylfuran-2-carboxylic acid under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with cellular targets.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroquinoline-4-carboxylic acid: Similar in structure but lacks the furan and methylphenyl groups.

    5-(4-Methylphenyl)furan-2-carboxylic acid: Contains the furan and methylphenyl groups but lacks the quinoline core.

    6-Fluoroquinoline-4-carboxylic acid: Similar quinoline core but lacks the furan and methylphenyl groups.

Uniqueness

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the combination of its fluoro group, furan ring, and quinoline core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3/c1-12-2-4-13(5-3-12)19-8-9-20(26-19)18-11-16(21(24)25)15-10-14(22)6-7-17(15)23-18/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTVYUYDWXOFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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